molecular formula C27H26FN3O3S B2514162 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 370852-97-4

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B2514162
CAS RN: 370852-97-4
M. Wt: 491.58
InChI Key: FMCDLYKJROJGOC-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O3S and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

Research into structurally similar compounds, such as isoquinoline derivatives and quinoline compounds, has unveiled their potential in forming inclusion compounds, exhibiting fluorescence, and facilitating the synthesis of complex chemical structures. For instance, studies have explored the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels and crystalline solids under different conditions, which can be applied in materials science for the development of new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007). Moreover, derivatives of 3-cyanoquinolinethione have been investigated for their reactions, leading to the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, which have implications in pharmaceutical chemistry (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Luminescent Materials and Corrosion Inhibitors

Dihydrothieno[2,3-c] isoquinolines, closely related to the compound , have been studied for their photophysical characteristics and application as luminous compounds and corrosion inhibitors. This research opens the door for the application of similar compounds in the development of new luminescent materials and as protective agents against corrosion in various industries (Marae et al., 2022).

Anticancer and Antioxidant Properties

Compounds bearing structural resemblance to 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide have been evaluated for their anticancer activity and antioxidant properties. Research demonstrates that certain derivatives exhibit moderate to strong activity against cancer cell lines, suggesting potential therapeutic applications (Sayed et al., 2022). Additionally, the antioxidant properties of these compounds have been explored, indicating their potential in the development of new antioxidant agents (Sayed et al., 2021).

properties

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-27(2)12-21-25(22(32)13-27)24(16-4-10-19(34-3)11-5-16)20(14-29)26(31-21)35-15-23(33)30-18-8-6-17(28)7-9-18/h4-11,24,31H,12-13,15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCDLYKJROJGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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